1-benzyl-3-(phenylamino)-1H-pyrrole-2,5-dione
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Overview
Description
1-Benzyl-3-(phenylamino)-1H-pyrrole-2,5-dione is a heterocyclic compound that features a pyrrole ring substituted with a benzyl group and a phenylamino group
Mechanism of Action
Target of Action
Compounds with similar structures, such as indazole derivatives, have been found to exhibit a wide variety of biological properties . These include anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, and antihypertensive activities .
Mode of Action
Based on the structural similarity to other compounds, it can be inferred that it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Biochemical Pathways
Similar compounds have been found to interact with various biochemical pathways
Result of Action
Based on the biological activities of structurally similar compounds, it can be inferred that it may have potential therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-(phenylamino)-1H-pyrrole-2,5-dione can be synthesized through various methods. One common approach involves the condensation of benzylamine with maleic anhydride, followed by cyclization and subsequent reaction with aniline. The reaction typically requires a solvent such as toluene and a catalyst like p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete cyclization and formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to a more efficient production process.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-(phenylamino)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole-2,5-dione derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyrrole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylamino group can be replaced by other nucleophiles such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Pyrrole-2,5-dione derivatives.
Reduction: Reduced pyrrole derivatives.
Substitution: Alkyl or aryl-substituted pyrrole derivatives.
Scientific Research Applications
1-Benzyl-3-(phenylamino)-1H-pyrrole-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Comparison with Similar Compounds
1-Benzyl-3-(phenylamino)-1H-pyrrole-2,5-dione can be compared with other similar compounds such as:
1-Benzyl-3-(phenylamino)-1H-indazole-2,5-dione: This compound has a similar structure but features an indazole ring instead of a pyrrole ring.
1-Benzyl-3-(phenylamino)-1H-pyrazole-2,5-dione: This compound features a pyrazole ring, which can lead to different chemical and biological properties.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of both benzyl and phenylamino groups, which contribute to its distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
3-anilino-1-benzylpyrrole-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c20-16-11-15(18-14-9-5-2-6-10-14)17(21)19(16)12-13-7-3-1-4-8-13/h1-11,18H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHLNLZMQMXTQRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C=C(C2=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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